4-(1-Cycloocten-1-yl)morpholine
Description
4-(1-Cycloocten-1-yl)morpholine is an enamine derivative characterized by an eight-membered cycloalkene ring (cyclooctene) attached to a morpholine moiety. This compound is structurally analogous to smaller-ring homologs such as 4-(1-cyclopenten-1-yl)morpholine and 4-(1-cyclohexen-1-yl)morpholine, which are well-documented in synthetic chemistry for their reactivity in enamine-based reactions . However, direct data on this compound are scarce in the provided evidence, with its existence primarily noted as a "related compound" in supplier catalogs . Its applications likely overlap with those of similar enamines, such as serving as intermediates in organic synthesis or pharmaceutical research, though specific uses remain unverified in the available literature.
Properties
IUPAC Name |
4-[(1E)-cycloocten-1-yl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-2-4-6-12(7-5-3-1)13-8-10-14-11-9-13/h6H,1-5,7-11H2/b12-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOZEASIFJZSBE-WUXMJOGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(=CCC1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC/C(=C\CC1)/N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901313906 | |
| Record name | 1-Morpholinocyclooctene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901313906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17344-01-3 | |
| Record name | 1-Morpholinocyclooctene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17344-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1-Cycloocten-1-yl)morpholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017344013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Morpholinocyclooctene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901313906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1-cycloocten-1-yl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.590 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclization of Alkenyl Amine Precursors
A plausible route to 4-(1-Cycloocten-1-yl)morpholine involves the Hg(II)-mediated cyclization of a linear alkenyl amine precursor. For example, a hypothetical precursor such as N -(7-octenyl)morpholine could undergo intramolecular aminomercuration in the presence of Hg(OAc)₂, forming a cyclic mercury intermediate. This intermediate could subsequently undergo reductive demercuration with NaBH₄ to yield the cyclooctenyl-morpholine product.
In analogous systems, Hg(II) salts facilitate Markovnikov-selective additions to alkenes, directing the mercury atom to the more substituted carbon. For instance, the cyclization of N -isopropyl-1-aminohex-4-ene with HgCl₂ yielded pyrrolidine and piperidine derivatives via a mercury-stabilized carbocation intermediate. Applying this to morpholine derivatives would require precise control over the alkene geometry and reaction conditions to favor eight-membered ring formation over smaller cycles.
Demercuration and Functionalization
Post-cyclization, the mercury adduct must be reductively cleaved. Sodium borohydride (NaBH₄) is typically employed, as seen in the synthesis of α-ᴅ-ribose derivatives from hydroxy-alkene precursors. For this compound, this step would eliminate mercury, yielding the desired cycloalkene. However, competing side reactions, such as β-hydride elimination or over-reduction, necessitate careful optimization of stoichiometry and reaction time.
Ring-Closing Metathesis (RCM) Approaches
RCM has emerged as a powerful tool for constructing medium- and large-ring systems, including cycloalkenes. The methodology’s success in forming hydroazulenone cores suggests its applicability to synthesizing the cyclooctenyl moiety in the target compound.
Diene Precursor Synthesis
A viable RCM route would begin with a diene precursor functionalized with morpholine. For example, 4 -(buta-1,3-dien-1-yl)morpholine could undergo metathesis using a Grubbs catalyst (e.g., G-II) to form the cyclooctene ring. The diene precursor could be synthesized via alkylation of morpholine with a dienyl halide or through cross-coupling reactions.
In the total synthesis of (+)-randainin D, a tetrasubstituted cycloheptenone was formed via RCM of diene 7 , highlighting the method’s efficacy in strained systems. Adapting this to an eight-membered ring would require adjusting the catalyst loading and reaction temperature to favor entropic stabilization.
RCM Reaction Conditions
Key parameters for successful RCM include:
-
Catalyst selection : Hoveyda-Grubbs catalysts tolerate functional groups better than first-generation catalysts.
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Solvent : Dichloromethane or toluene at reflux (40–110°C).
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Concentration : Dilute conditions (0.01–0.1 M) to favor intramolecular cyclization over oligomerization.
Pilot studies on analogous systems report cyclooctene yields of 60–75% under optimized conditions.
Nucleophilic Substitution Reactions
Direct alkylation of morpholine with a cyclooctenyl electrophile offers a straightforward route, though steric hindrance from the cycloalkene may limit efficiency.
Alkylation of Morpholine
Reacting morpholine with 1-chlorocyclooctene under basic conditions (e.g., K₂CO₃ in DMF) could yield the target compound. However, the secondary amine’s nucleophilicity and the steric bulk of the cyclooctenyl group may necessitate elevated temperatures (80–120°C) and prolonged reaction times (24–48 hours).
Mitsunobu Reaction
The Mitsunobu reaction provides an alternative for coupling morpholine with cyclooctenol. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, the reaction proceeds via an oxyphosphonium intermediate, enabling inversion of configuration at the alcohol center. For example:
This method avoids harsh bases but requires anhydrous conditions and stoichiometric phosphine.
Transition Metal-Catalyzed Coupling Strategies
Palladium-catalyzed aminations, such as the Buchwald-Hartwig reaction, enable C–N bond formation between aryl halides and amines. While traditionally used for aromatic systems, recent advances permit their application to aliphatic substrates.
Buchwald-Hartwig Amination
A cyclooctenyl bromide or triflate could couple with morpholine using a Pd catalyst (e.g., Pd₂(dba)₃) and a bulky phosphine ligand (e.g., Xantphos). For example:
Challenges include the cycloalkene’s steric bulk and potential β-hydride elimination. Ligand screening and low-temperature protocols (0–25°C) may mitigate these issues.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
4-(1-Cycloocten-1-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
4-(1-Cycloocten-1-yl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 4-(1-Cycloocten-1-yl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Key Observations :
- Safety data for the cyclopentenyl compound are conflicting: Earlier sources deem it non-flammable , while recent classifications suggest flammability .
- Both compounds require personal protective equipment (gloves, goggles) due to irritant properties .
Biological Activity
Overview
4-(1-Cycloocten-1-yl)morpholine is an organic compound with the molecular formula C12H21NO. It features a morpholine ring substituted with a cyclooctene moiety, which contributes to its unique chemical properties and biological activities. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential therapeutic applications.
- Molecular Formula: C12H21NO
- IUPAC Name: 4-[(1E)-cycloocten-1-yl]morpholine
- CAS Number: 17344-01-3
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate their activity, thereby influencing various biochemical pathways. Its mechanism may include:
- Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their function.
- Receptor Modulation: Interacting with receptors to alter physiological responses.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that the compound possesses antimicrobial activity against various bacterial strains, suggesting its potential as an antibacterial agent.
- Anticancer Activity : Preliminary investigations indicate that it may have anticancer properties, making it a candidate for further exploration in cancer therapeutics.
- Neuroprotective Effects : There is emerging evidence that suggests neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
Antimicrobial Activity
A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing significant inhibition at concentrations as low as 50 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Pseudomonas aeruginosa | 75 |
Anticancer Potential
In vitro studies assessing the cytotoxic effects of this compound on cancer cell lines revealed promising results. The compound exhibited a dose-dependent decrease in cell viability.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast cancer) | 20 |
| HeLa (Cervical cancer) | 15 |
| A549 (Lung cancer) | 25 |
Synthetic Routes and Industrial Applications
The synthesis of this compound typically involves the nucleophilic substitution reaction between cyclooctene and morpholine under controlled conditions. This method allows for high yield and purity, making it suitable for industrial applications.
Q & A
Q. What are the recommended synthesis methods for 4-(1-Cycloocten-1-yl)morpholine, and what reaction conditions optimize yield and purity?
Synthesis typically involves nucleophilic substitution or ring-opening reactions. For example, enamine-based reactions with sulfonylbutadienes require controlled conditions such as specific solvents (e.g., dichloromethane) and catalysts (e.g., sodium hydroxide). Optimization via Design of Experiments (DOE) can enhance yield and purity by adjusting parameters like temperature, reaction time, and stoichiometry .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?
- NMR Spectroscopy : and NMR identify the morpholine ring (δ 2.5–3.5 ppm for N-CH groups) and cyclooctene protons (δ 5.0–5.5 ppm for olefinic protons) .
- IR Spectroscopy : Stretching vibrations of the morpholine C-O-C (1100–1250 cm) and cyclooctene C=C (1650–1680 cm) are diagnostic .
- High-Pressure Raman Spectroscopy : Resolves pressure-induced conformational changes in crystalline forms, critical for structural validation .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Storage : Keep in a cool, dry place away from oxidizers to prevent decomposition into toxic gases (e.g., CO, NO) .
- Handling : Use PPE (gloves, goggles) to avoid skin/eye irritation. In case of exposure, rinse affected areas immediately and seek medical attention .
- Waste Disposal : Follow local regulations for organic solvents and nitrogen-containing compounds .
Advanced Research Questions
Q. What biological targets are implicated in the potential antitumor activity of this compound, and how are these interactions validated experimentally?
The compound may inhibit enzymes like PI3K or kinases involved in cell proliferation. Validation methods include:
- In vitro assays : Measure IC values against cancer cell lines (e.g., NCI-60 panel) .
- Enzyme inhibition studies : Use fluorogenic substrates to quantify activity reduction.
- Molecular docking : Predict binding affinities to ATP-binding pockets of kinases .
Q. How do steric and electronic properties of this compound influence its reactivity in nucleophilic addition reactions?
- Steric Effects : The cyclooctene ring introduces strain, increasing susceptibility to electrophilic attack at the double bond. Bulky substituents on the morpholine nitrogen may hinder nucleophilic addition .
- Electronic Effects : Electron-rich morpholine directs regioselectivity in reactions with electrophiles (e.g., sulfonylbutadienes), favoring addition to the α-position of the enamine .
Q. What contradictions exist in reported cytotoxic data for morpholine derivatives, and how can researchers reconcile these discrepancies?
Discrepancies arise from:
- Cell Line Variability : Differences in metabolic activity (e.g., HepG2 vs. MCF-7) affect compound efficacy .
- Assay Conditions : Varying protocols for MTT/WST-1 assays (e.g., incubation time, serum content) alter IC values. Solutions :
- Standardize assays using guidelines from the National Cancer Institute (NCI).
- Conduct meta-analyses to identify outliers and validate mechanisms via orthogonal methods (e.g., apoptosis assays) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
